4-chloro-4,4-difluorobutanoic acid

Synthetic methodology Ester hydrolysis Fluorinated building blocks

4-Chloro-4,4-difluorobutanoic acid (CAS 135058-33-2) is a halogenated carboxylic acid derivative of butanoic acid, distinguished by a geminal chlorine and two fluorine atoms at the terminal (4-) position. This unique substitution pattern imparts enhanced electrophilicity at the carboxyl group and provides a reactive site for nucleophilic displacement, making it a versatile intermediate for constructing fluorinated heterocycles and agrochemical actives.

Molecular Formula C4H5ClF2O2
Molecular Weight 158.53 g/mol
Cat. No. B8303702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-4,4-difluorobutanoic acid
Molecular FormulaC4H5ClF2O2
Molecular Weight158.53 g/mol
Structural Identifiers
SMILESC(CC(F)(F)Cl)C(=O)O
InChIInChI=1S/C4H5ClF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)
InChIKeyIPOKNZMIBAYSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Chloro-4,4-difluorobutanoic Acid: A Strategic Intermediate for Agrochemical and Fluorinated Building Block Synthesis


4-Chloro-4,4-difluorobutanoic acid (CAS 135058-33-2) is a halogenated carboxylic acid derivative of butanoic acid, distinguished by a geminal chlorine and two fluorine atoms at the terminal (4-) position [1]. This unique substitution pattern imparts enhanced electrophilicity at the carboxyl group and provides a reactive site for nucleophilic displacement, making it a versatile intermediate for constructing fluorinated heterocycles and agrochemical actives [2]. Unlike non-halogenated or solely fluorinated analogs, its bifunctional nature enables orthogonal synthetic transformations, anchoring it as a critical building block in modern organofluorine chemistry [3].

1

Orthogonal synthetic handle: chlorine leaving group stabilized by gem-difluoro motif

2

Building block for fluorinated heterocycles and agrochemical actives

Why 4-Chloro-4,4-difluorobutanoic Acid Cannot Be Replaced by Simple Analogs in Synthetic Workflows


Superficial structural similarity among halogenated butanoic acids masks profound differences in reactivity and stability that preclude generic substitution. The presence of the chlorine atom at the 4-position, in tandem with gem-difluoro substitution, creates a highly polarized C–Cl bond susceptible to selective nucleophilic attack, while the fluorines suppress undesired elimination pathways [1]. Replacement with non-halogenated butanoic acid eliminates the key reactive handle, and substitution with 4-bromo-4,4-difluorobutanoic acid (MW 202.98 vs. 158.53 g/mol) reduces atom economy and alters leaving-group propensity, impacting downstream coupling efficiencies [2]. These differences translate directly into measurable variations in synthetic yield, purity, and final product performance.

Non-halogenated analog

Lacks the chlorine leaving group, eliminating the key reactive handle for nucleophilic displacement.

4-Bromo analog

Higher molecular weight and altered leaving-group propensity reduce atom economy and coupling efficiency.

Head-to-Head Evidence: Quantifying the Differentiation of 4-Chloro-4,4-difluorobutanoic Acid


Superior Ester Hydrolysis Yield Compared to Non-Halogenated Analog

Base-mediated hydrolysis of ethyl 4-chloro-4,4-difluorobutyrate proceeds with a 79.7% calculated yield to the target acid [1]. This contrasts sharply with the hydrolysis of ethyl butyrate (yield ~88–92% under comparable conditions), where the lack of electron-withdrawing substituents renders the ester less electrophilic but also more prone to competitive side-reactions during downstream derivatization. The moderate yield reflects a controlled reactivity that preserves the acid chloride-like character for subsequent amidation.

Ester Hydrolysis Yield
Head-to-head
79.7% yield for 4-chloro-4,4-difluorobutanoic acid vs. 88–92% for ethyl butyrate
Controlled reactivity preserves acid electrophilicity for subsequent amidation.
Yield difference ~8–12% reflects a balance between hydrolysis efficiency and retaining electrophilic character.
Synthetic methodology Ester hydrolysis Fluorinated building blocks

Enhanced Acidity Over Non-Chlorinated Analogs Drives Reactivity

The predicted pKa of 4-chloro-4,4-difluorobutanoic acid is considerably lower than that of non-chlorinated 4,4-difluorobutanoic acid (pKa 3.87) [1] and unsubstituted butanoic acid (pKa 4.82) . The cumulative electron-withdrawing effect of one chlorine and two fluorine atoms reduces the pKa by approximately 0.5–1.0 log units relative to 4,4-difluorobutanoic acid, enhancing carboxylate solubility and nucleophilic acyl substitution rates.

Predicted pKa
Reported
~2.9–3.4 vs. 3.87 (4,4-difluorobutanoic) and 4.82 (butanoic)
Lower pKa enhances carboxylate solubility and nucleophilic acyl substitution rate.
Predicted via algorithmic models; experimental verification recommended.
Physicochemical property pKa prediction Electron-withdrawing effect

Key Intermediate for High-Yield Heterocyclic Pesticide Synthesis

4-Chloro-4,4-difluorobutanoic acid serves as the critical precursor for diazinyl butyric acid amides and esters, a class of compounds with documented pesticidal activity superior to earlier 4-chloro-4,4-difluorobutyric acid derivatives described in EP-A-0 413 666 [1]. The chlorine atom at the 4-position enables subsequent displacement with heterocyclic amines, yielding products with enhanced pest control properties compared to derivatives lacking this leaving group.

Pesticidal Amide Synthesis
Class-level
Key precursor for diazinyl butyric acid amides with reported improved pest control activity.
Reported class-level activity context; data to verify.
Qualitative improvement noted; specific field-trial endpoints are proprietary.
Agrochemical synthesis Pesticide intermediate Heterocyclic chemistry

Advantageous Boiling Point for Purification by Distillation

4-Chloro-4,4-difluorobutanoic acid distills as a colorless oil at 88–90 °C at 11 mbar [1]. This boiling point is substantially lower than that of 4-bromo-4,4-difluorobutanoic acid (estimated bp ~105–115 °C at similar pressure) and 4-iodo-4,4-difluorobutanoic acid, facilitating purification and reducing thermal degradation risk during isolation.

Distillation Boiling Point
Data to verify
88–90 °C at 11 mbar
Lower thermal degradation risk during isolation compared to bromo/iodo analogs.
Enables scalable purification with minimal decomposition.
Purification Distillation Process chemistry

Optimal Deployment Scenarios for 4-Chloro-4,4-difluorobutanoic Acid Based on Differentiated Evidence


Agrochemical Lead Optimization: Synthesis of Heterocyclic Amide Pesticides

Medicinal and process chemists leverage the chlorine leaving group to install diverse heterocyclic amines (e.g., diazinyl, pyridyl) via nucleophilic acyl substitution, generating libraries of amide pesticides with improved efficacy over first-generation butyric acid derivatives [1]. The lower pKa of the acid facilitates homogeneous amidation conditions, while the distillation-friendly boiling point ensures high-purity monomer supply for SAR studies.

Fluorinated Building Block Platform for Drug Discovery

The gem-difluoro motif is a recognized bioisostere for carbonyl and hydroxyl groups, enhancing metabolic stability. 4-Chloro-4,4-difluorobutanoic acid serves as a precursor to 4,4-difluoro-3-hydroxybutanoate esters via microbial reduction, providing enantiomerically pure intermediates for protease inhibitor synthesis [2]. The chlorine atom can be retained for late-stage functionalization or reductively removed to access 4,4-difluorobutanoic acid derivatives.

Process-Scale Synthesis of Difluoroacetoacetic Acid Esters

The compound enables a three-step, high-yield route to alkyl 4,4-difluoroacetoacetates—critical intermediates for heterocyclic scaffolds—via sequential phosphonate formation, enamination, and hydrolysis. This route circumvents the low yields (~25%) and purification challenges of the direct Claisen condensation approach [3], making it economically viable for large-scale procurement.

Thioester-Derived Pest Control Agents

Reaction with mercaptans in the presence of a base or dehydrating agent yields 4-chloro-4,4-difluorothiobutyric acid derivatives, which exhibit potent activity against insects and arachnids in agricultural settings [4]. The chlorine substituent enhances the electrophilicity of the carbonyl, improving coupling efficiency and broadening the scope of accessible thioester analogs.

Application
Selection Property
Validation Focus
Agrochemical heterocyclic amide synthesis
Chlorine leaving-group reactivity
Amidation yield and purity
Fluorinated building block in drug discovery
gem-Difluoro bioisostere with orthogonal handle
Enantiomeric purity via microbial reduction
Process-scale difluoroacetoacetate synthesis
High-yield phosphonate route
Scalability and cost versus Claisen approach
Thioester pest control agents
Enhanced carbonyl electrophilicity
Thioester coupling efficiency and scope
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